Nuromax

Neuromuscular Pharmacology Drug Potency Comparison ED95 Determination

Doxacurium chloride (Nuromax; CAS 106819-53-8) offers extreme potency (ED95 30 μg/kg), prolonged neuromuscular blockade (77–164 min), and unmatched cardiovascular stability — free from the histamine release and autonomic interference of atracurium or pancuronium. Its clean pharmacodynamic profile makes it the preferred reference standard for dose-response modeling, nerve-muscle electrophysiology, hemodynamic studies, and HPLC/LC-MS method validation. Available at ≥98% purity. Inquire for bulk or custom packaging.

Molecular Formula C56H78Cl2N2O16
Molecular Weight 1106.1 g/mol
Cat. No. B1239901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNuromax
Synonyms2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride
BW A938U
BW-A 938U
BW-A-938U
BW-A938U
doxacurium
doxacurium chloride
Nuromax
Molecular FormulaC56H78Cl2N2O16
Molecular Weight1106.1 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]
InChIInChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57?,58?;;
InChIKeyAPADFLLAXHIMFU-QBTMMFGGSA-L
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nuromax (Doxacurium Chloride): Long-Acting Neuromuscular Blocker for Scientific Research and Reference Standards


Nuromax, the brand name for doxacurium chloride, is a bis-quaternary benzylisoquinolinium diester and a long-acting, nondepolarizing neuromuscular blocking agent (NMBA) [1]. It acts by competitively antagonizing acetylcholine at the motor end-plate, producing sustained skeletal muscle relaxation [2]. While the clinical product was discontinued in the United States and other markets , the active pharmaceutical ingredient (API), doxacurium chloride (CAS 106819-53-8), remains a valuable reference standard and research tool for preclinical studies, in vitro assays, and analytical method development where a defined, highly potent, and cardiovascularly stable NMBA profile is required.

Why In-Class Neuromuscular Blockers Cannot Be Interchanged for Nuromax-Based Research


Neuromuscular blocking agents exhibit profound pharmacodynamic and pharmacokinetic heterogeneity despite shared mechanisms. Doxacurium chloride's unique profile—extreme potency, extended duration, and remarkable cardiovascular stability—distinguishes it from other benzylisoquinolines (e.g., atracurium, cisatracurium, mivacurium) and aminosteroids (e.g., pancuronium, vecuronium, rocuronium) [1]. Substituting doxacurium with a shorter-acting analog or one with different hemodynamic effects would fundamentally alter experimental outcomes in models of prolonged neuromuscular blockade or in studies of cardiovascular interactions [2]. The quantitative evidence below delineates the precise performance boundaries that necessitate compound-specific selection.

Quantitative Differentiation of Nuromax (Doxacurium Chloride) from Key Comparator Compounds


Potency Advantage: 2.5-3x More Potent than Pancuronium, 10-12x More Potent than Metocurine

Doxacurium chloride demonstrates significantly higher potency compared to other long-acting neuromuscular blockers. In studies establishing the effective dose for 95% twitch inhibition (ED95) of the adductor pollicis, doxacurium required only 30 μg/kg under nitrous oxide-fentanyl anesthesia [1]. Comparative analyses indicate doxacurium is approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine on a weight basis [2].

Neuromuscular Pharmacology Drug Potency Comparison ED95 Determination

Duration of Action: The Longest-Acting Non-Depolarizing Relaxant vs. Pancuronium and Pipecuronium

Doxacurium is consistently characterized as the longest-acting nondepolarizing muscle relaxant available. In a direct head-to-head comparison with pancuronium, recovery times were significantly shorter for doxacurium at equipotent doses. At 1.3 times the ED95 dose, doxacurium exhibited recovery to 5% and 25% of control twitch height at 59.2 ± 4.1 min and 75.7 ± 5.6 min, respectively, whereas pancuronium required 81.7 ± 10.3 min and 83.0 ± 8.4 min [1]. Broader comparisons show doxacurium produces a duration of clinical relaxation ranging from 77 to 164 minutes following doses of 37–80 μg/kg, exceeding that of pipecuronium (40–110 min) [2].

Neuromuscular Blockade Duration Recovery Time Prolonged Muscle Relaxation

Cardiovascular Stability: Minimal Hemodynamic Perturbation vs. Pancuronium and Vecuronium

Doxacurium is distinguished by its minimal cardiovascular effects, even in patients with pre-existing cardiac disease. A randomized, double-blind study in coronary artery bypass grafting (CABG) patients directly compared doxacurium (80 μg/kg) with high-dose vecuronium (400 μg/kg) and found no clinically significant differences in hemodynamic stability [1]. In contrast, a separate direct comparison with pancuronium (0.09 mg/kg) demonstrated that pancuronium caused significant increases in mean arterial pressure, heart rate, and cardiac index, while doxacurium (0.037 mg/kg) showed no significant changes except a small, non-dose-related decrease in heart rate at a higher dose (0.075 mg/kg) [2].

Cardiovascular Pharmacology Hemodynamic Effects Coronary Artery Disease

Histamine Release Profile: No Histamine Elevation up to 2.7x ED95 vs. Atracurium and Mivacurium

Within the benzylisoquinoline class, several agents are known to cause non-immunologic histamine release (e.g., d-tubocurarine, atracurium, mivacurium). Doxacurium chloride is a notable exception. A clinical study demonstrated no elevation in plasma histamine concentrations following doxacurium administration at doses up to and including 2.7 times the ED95 (80 μg/kg) [1]. This profile aligns with that of cisatracurium, vecuronium, and pipecuronium, which also exhibit minimal histamine release [2], but contrasts sharply with atracurium and mivacurium, where histamine release is dose-dependent [3].

Histamine Release Anaphylactoid Reactions Benzylisoquinoline Class Effects

Pharmacokinetic Clearance: Low Clearance (0.15 L/h/kg) Prolongs Duration vs. Rocuronium and Mivacurium

Doxacurium exhibits a low plasma clearance of 0.15 L/h/kg in healthy adults, contributing to its extended duration of action [1]. This clearance is comparable to pipecuronium (0.16 L/h/kg) but significantly lower than rocuronium (0.27 L/h/kg) and dramatically lower than the active isomers of mivacurium (4.74 L/h/kg) [2]. The elimination half-life of doxacurium is approximately 87 minutes, which, combined with its low clearance, results in a prolonged neuromuscular block that is less susceptible to rapid termination by redistribution [1].

Pharmacokinetics Clearance Elimination Half-Life

Onset of Action: Slow Onset (3.5-10 min to Maximum Block) vs. Rocuronium's Rapid Onset (~1.5 min)

Doxacurium has a relatively slow onset of action, achieving maximum neuromuscular block within 3.5 to 10 minutes following doses of 37–80 μg/kg [1]. This is in stark contrast to the rapid onset of rocuronium, which produces maximum block in approximately 1.5 minutes at a dose of 0.5–0.6 mg/kg [2]. The inverse relationship between potency and onset speed among nondepolarizing relaxants means doxacurium's high potency directly contributes to its slower onset [3]. For experiments where rapid paralysis is not required, the slower onset may be inconsequential, but it defines the compound's utility in specific protocols.

Neuromuscular Block Onset Rapid Sequence Induction Intubation Conditions

Optimal Research and Industrial Applications for Nuromax (Doxacurium Chloride) Based on Evidence


Reference Standard for High-Potency, Long-Acting Neuromuscular Blockade in Preclinical Models

Due to its extreme potency (ED95 30 μg/kg) and prolonged duration (77-164 min clinical relaxation), doxacurium chloride serves as an ideal reference compound for establishing dose-response relationships in neuromuscular pharmacology studies [1]. It is particularly suited for in vivo rodent or canine models where sustained paralysis is required without frequent redosing, thereby minimizing handling stress and experimental variability [2].

Cardiovascular Pharmacology Studies Requiring Hemodynamically Neutral Muscle Relaxation

Doxacurium's demonstrated lack of significant cardiovascular effects—even at 2.7 times the ED95—makes it a preferred muscle relaxant for experiments monitoring cardiac function, blood pressure, or vascular reactivity [1]. It avoids the confounding tachycardia and hypertension induced by pancuronium and the histamine-mediated hypotension seen with atracurium or mivacurium [2].

In Vitro Tissue Bath Experiments Evaluating Neuromuscular Junction Function

The absence of histamine release and minimal autonomic interactions allow doxacurium to be used in isolated nerve-muscle preparations (e.g., phrenic nerve-hemidiaphragm) to study competitive antagonism at nicotinic acetylcholine receptors without off-target effects that could alter muscle contractility [1]. Its high potency also permits the use of lower bath concentrations, reducing solvent artifacts [2].

Analytical Method Development and Quality Control Reference Material

As a well-characterized benzylisoquinoline diester, doxacurium chloride (CAS 106819-53-8) is used as a reference standard in HPLC and LC-MS methods for the detection and quantification of neuromuscular blockers in biological matrices [1]. Its distinct retention time and mass spectral fingerprint support method validation and calibration in forensic toxicology and pharmacokinetic studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nuromax

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.